REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]([CH3:14])(C(O)=O)[CH2:6][CH2:5]2.C([N:17](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C[Si](C)(C)[O-].[Na+].[OH-].[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]([NH2:17])([CH3:14])[CH2:6][CH2:5]2 |f:3.4,5.6|
|
Name
|
|
Quantity
|
1.197 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)(C(=O)O)C
|
Name
|
|
Quantity
|
475 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.04 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
sodium trimethylsilanolate
|
Quantity
|
9.38 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the colorless solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After quenching
|
Type
|
CUSTOM
|
Details
|
the reaction with 5% citric acid (100 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The remaining crude material was partitioned between 0.1N HCl and diethylether
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethylether
|
Type
|
ADDITION
|
Details
|
The pH of the aqueous layer was adjusted to 12 by addition of 0.1N NaOH
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted three times with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined CH2Cl2-layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 963 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |